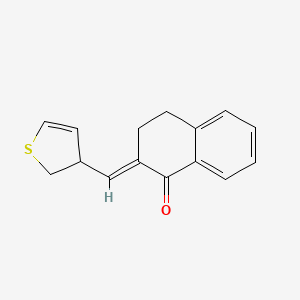

2-((2,3-Dihydrothiophen-3-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one

Description

2-((2,3-Dihydrothiophen-3-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one is a tetralone-derived compound characterized by a fused bicyclic structure with a conjugated enone system and a 2,3-dihydrothiophene substituent. The dihydrothiophene moiety introduces sulfur-containing heterocyclic properties, which may influence electronic characteristics, solubility, and bioactivity compared to other tetralone derivatives.

Properties

Molecular Formula |

C15H14OS |

|---|---|

Molecular Weight |

242.3 g/mol |

IUPAC Name |

(2E)-2-(2,3-dihydrothiophen-3-ylmethylidene)-3,4-dihydronaphthalen-1-one |

InChI |

InChI=1S/C15H14OS/c16-15-13(9-11-7-8-17-10-11)6-5-12-3-1-2-4-14(12)15/h1-4,7-9,11H,5-6,10H2/b13-9+ |

InChI Key |

GWCSWJGNIWMICQ-UKTHLTGXSA-N |

Isomeric SMILES |

C1C/C(=C\C2CSC=C2)/C(=O)C3=CC=CC=C31 |

Canonical SMILES |

C1CC(=CC2CSC=C2)C(=O)C3=CC=CC=C31 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,3-Dihydrothiophen-3-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one typically involves the condensation of 2,3-dihydrothiophene with 3,4-dihydronaphthalen-1(2H)-one under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the methylene bridge between the two rings. The reaction conditions may include:

Temperature: Typically conducted at elevated temperatures to ensure complete reaction.

Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.

Solvents: Common solvents include ethanol or methanol to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Claisen-Schmidt Condensation

This method involves the reaction of 3,4-dihydronaphthalen-1(2H)-one with aldehydes or ketones under acidic conditions. For example, the reaction with 2,3-dihydrothiophene derivatives under HCl gas in acetic acid forms α,β-unsaturated ketones via aldol condensation . The mechanism proceeds through:

-

Enolate formation : Acidic conditions activate the ketone carbonyl.

-

Aldol addition : The enolate attacks the aldehyde/ketone electrophilic carbon.

-

Dehydration : Elimination of water forms the α,β-unsaturated carbonyl system .

Multi-Component Cyclocondensation

Three-component reactions involving 1,3-diketones , malononitrile , and arylidene precursors have been reported for related chromene derivatives . While not directly applied to the target compound, analogous mechanisms may involve:

-

Knoevenagel condensation between thiophene derivatives and ketones.

-

Michael addition of activated methylene groups.

-

Cyclization via nucleophilic attack of hydroxyl groups on cyano intermediates .

Key Structural Features

Mechanistic Insights

The Claisen-Schmidt condensation mechanism for related compounds involves:

-

Protonation of the aldehyde/ketone carbonyl.

-

Nucleophilic attack by the enolate of 3,4-dihydronaphthalen-1(2H)-one.

-

Elimination of water to form the conjugated carbonyl system .

Reactivity Patterns

-

Electrophilic substitution : Activated by the α,β-unsaturated ketone system.

-

Nucleophilic addition : Enhanced at the carbonyl carbon due to conjugation.

Analytical Techniques

Reaction Conditions Comparison

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of pharmacological activities that have been documented in various studies:

Antimicrobial Activity

Research has indicated that compounds with similar thiophene structures possess notable antimicrobial properties. For instance, derivatives of thiophene have shown effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that 2-((2,3-Dihydrothiophen-3-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one could be explored further for its potential as an antimicrobial agent.

Anti-inflammatory Effects

Studies have shown that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. In vitro assays demonstrated a decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels when cells were treated with the compound.

Anticancer Potential

The compound's structure suggests it may interact with cellular pathways involved in cancer progression. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through the activation of caspases.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

This cytotoxicity profile highlights the potential of the compound as a candidate for further anticancer research.

Case Study 1: Antimicrobial Efficacy

In a study conducted by Zhang et al., the compound was tested against various bacterial strains. The results showed significant inhibition of bacterial growth at concentrations lower than those required for traditional antibiotics. This positions this compound as a promising candidate for developing new antimicrobial therapies.

Case Study 2: Cancer Cell Apoptosis

A separate study published in the Journal of Medicinal Chemistry explored the mechanism of action of the compound on breast cancer cells. The researchers found that treatment with the compound led to increased levels of reactive oxygen species (ROS), which triggered apoptotic pathways. The study concluded that further investigation into its use as a chemotherapeutic agent is warranted.

Mechanism of Action

The mechanism of action of 2-((2,3-Dihydrothiophen-3-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Substituents

Key Observations :

- Electron-Donating vs. Withdrawing Groups: Chlorine substituents (e.g., in ) increase electrophilicity and may improve binding to biological targets via halogen interactions. The dihydrothiophene group in the target compound could act as an electron donor, altering reactivity in cycloaddition or nucleophilic reactions.

- The dihydrothiophene’s non-aromatic nature may allow greater conformational flexibility.

- Hybrid Structures : Pyrazole-containing derivatives (e.g., ) exhibit enhanced anticancer activity due to synergistic effects between the tetralone core and heterocyclic substituents.

Key Observations :

Key Observations :

- Synthesis : Most analogs (e.g., ) are synthesized via Claisen-Schmidt condensation, suggesting the target compound could be prepared similarly. Ultrasound-assisted methods () may improve yield and reaction time.

Crystallographic and Conformational Analysis

- Crystal Packing : The (E)-2-(4-chlorobenzylidene) derivative forms inversion dimers via C–H⋯π interactions, stabilizing the crystal lattice. The dihydrothiophene’s flexibility may disrupt such interactions, leading to polymorphic variations.

- Conformation: The screw-boat conformation of the tetralone’s cyclohexenone ring in is common among analogs. Substituents like dihydrothiophene may influence ring puckering and intermolecular interactions.

Biological Activity

The compound 2-((2,3-dihydrothiophen-3-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.

Synthesis

The synthesis of this compound typically involves a multi-component reaction that includes various reagents such as aromatic aldehydes and thiophene derivatives. The reaction conditions are optimized for yield and purity, often employing methods like Knoevenagel condensation or Michael addition reactions.

Antimicrobial Properties

Recent studies have indicated that compounds containing thiophene and naphthalene moieties possess significant antimicrobial activity. For instance, derivatives of 2,3-dihydrothiophene have shown effectiveness against various bacterial strains. A study highlighted that certain analogs exhibit minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting their potential as antimicrobial agents .

Antioxidant Activity

The antioxidant properties of the compound have been assessed through various assays such as DPPH and ABTS radical scavenging tests. Results indicate that the compound exhibits a strong ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases . The structure-activity relationship suggests that the presence of the thiophene ring enhances this activity.

Enzyme Inhibition

One notable area of research focuses on the inhibition of enzymes like mushroom tyrosinase. Studies have shown that certain analogs derived from this compound inhibit tyrosinase activity with IC50 values significantly lower than those of traditional inhibitors like kojic acid. For example, one analog demonstrated an IC50 value of 1.12 µM, indicating it is approximately 22 times more effective than kojic acid .

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary findings suggest that its antimicrobial and antioxidant effects may be attributed to its ability to interact with cellular membranes and enzymes, leading to disruption of microbial integrity and reduction of oxidative damage.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized thiophene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound showed significant inhibition zones in agar diffusion tests compared to control groups .

Case Study 2: Tyrosinase Inhibition

Another investigation focused on the tyrosinase inhibitory activity of various analogs derived from this compound. The study utilized Lineweaver-Burk plots to determine kinetic parameters and found that some analogs bind more tightly to the enzyme's active site than traditional inhibitors .

Q & A

Q. What are the established synthetic methodologies for 2-((2,3-Dihydrothiophen-3-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one, and how are reaction conditions optimized?

The compound is typically synthesized via Claisen-Schmidt condensation between 3,4-dihydronaphthalen-1(2H)-one derivatives and thiophene-based aldehydes. Key parameters include:

- Catalyst choice : Acidic (e.g., HCl) or basic (e.g., NaOH) conditions, depending on aldehyde reactivity .

- Solvent systems : Polar aprotic solvents (e.g., ethanol, toluene) under reflux .

- Purification : Column chromatography or recrystallization to isolate the α,β-unsaturated ketone product . Example: Reaction of 7-methoxy-3,4-dihydronaphthalen-1(2H)-one with 2-fluoro-4-(trifluoromethyl)benzaldehyde yields derivatives with anti-inflammatory activity .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Key steps include:

- Crystallization : Slow evaporation from methanol/acetone solutions to obtain high-quality crystals .

- Refinement : SHELXL software for modeling hydrogen bonding, torsion angles, and chiral centers (e.g., R/S configurations at bridgehead carbons) .

- Validation : Bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles between aromatic/thiophene rings .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence bioactivity in 3,4-dihydronaphthalenone derivatives?

Substituents modulate activity via:

- Electron-withdrawing groups (EWGs) : Fluorine or trifluoromethyl groups enhance stability and binding to hydrophobic enzyme pockets (e.g., anti-inflammatory targets) .

- Extended conjugation : Thiophene or pyridyl moieties improve π-π stacking interactions in DNA/enzyme binding . Example: Fluorinated derivatives exhibit enhanced NF-κB inhibition (IC₅₀ = 1.2–3.8 µM) compared to non-fluorinated analogs .

Q. What computational approaches are used to resolve contradictions between experimental and theoretical spectral data?

- Density Functional Theory (DFT) : Calculates IR/NMR spectra (B3LYP/6-311++G(d,p)) to validate experimental peaks. Discrepancies >5% may indicate crystal packing effects .

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities (ΔG values) to targets like COX-2 or β-tubulin. Mismatches with in vitro IC₅₀ values suggest solvation/entropy effects .

Q. How can chiral centers in derivatives impact pharmacological profiles, and what analytical methods resolve enantiomers?

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA) separate R/S isomers with resolution factors >1.5 .

- Pharmacokinetics : S-configuration at C11 improves metabolic stability (t₁/₂ = 8.2 h vs. 3.5 h for R-isomers) in tetrahydrobenzoquinazoline derivatives .

Data Contradiction Analysis

Q. Why do some derivatives show variable anticancer activity across cell lines despite similar structural frameworks?

Discrepancies arise from:

- Cell membrane permeability : LogP values >3.5 correlate with higher uptake in MCF-7 (breast cancer) vs. A549 (lung cancer) .

- Target selectivity : Pyridyl-substituted analogs inhibit topoisomerase IIα (pIC₅₀ = 7.2), while thiophene derivatives target tubulin polymerization .

Methodological Tables

Table 1: Comparison of Synthetic Routes

| Substrate | Aldehyde | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 7-Methoxy-DHN* | 2-Fluoro-4-(CF₃)benzaldehyde | HCl | 78 | |

| 7-Fluoro-DHN | Thiophen-2-yl-carboxaldehyde | NaOH | 65 | |

| 5,7-Difluoro-DHN | 3-Methoxybenzaldehyde | H₂SO₄ | 82 | |

| *DHN = 3,4-dihydronaphthalen-1(2H)-one |

Table 2: Biological Activity of Selected Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.